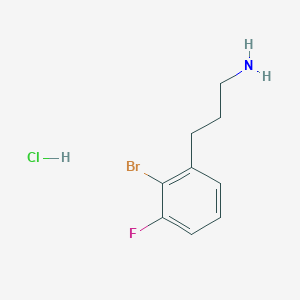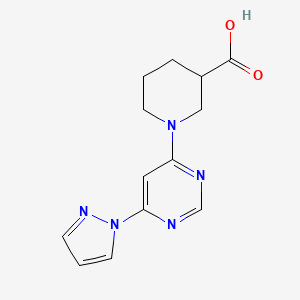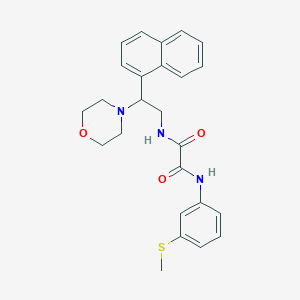
3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrFN . It is a derivative of propan-1-amine, where one of the hydrogen atoms on the carbon adjacent to the amino group is replaced by a 2-bromo-3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a 2-bromo-3-fluorophenyl group attached to the middle carbon . The presence of the bromine and fluorine atoms on the phenyl ring introduces polarity and can influence the compound’s reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into compounds structurally related to 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride often focuses on their synthesis and evaluation for biological activities. For instance, Gevorgyan et al. (1989) investigated the synthesis and local anesthetic and anti-inflammatory activities of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, derived from a related bromo-fluorophenyl compound (Gevorgyan et al., 1989). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a bromo-fluorophenyl precursor by Tan Bin (2010) highlights the versatility of these compounds in creating structurally diverse molecules with potential pharmacological uses (Tan Bin, 2010).
CO2 Capture
The development of new materials for environmental applications, such as CO2 capture, is another significant area of research. Bates et al. (2002) synthesized a new room temperature ionic liquid incorporating a cation with an appended amine group, demonstrating its efficiency for CO2 capture comparable to commercial amine sequestering agents. This work underscores the potential of derivatives of 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride in creating nonvolatile, recyclable materials for CO2 sequestration (Bates et al., 2002).
Fluorescent Analogs for Sensing
The synthesis of fluorescent analogs of hazardous compounds for use in detection and sensing technologies is a critical research direction. Charles et al. (1995) developed a synthetic scheme for a dye-labeled analog of polychlorinated biphenyls, indicating the applicability of bromo-fluorophenyl derivatives in environmental monitoring. The fluorescent analog was utilized in a continuous flow immunosensor assay for the detection of polychlorinated biphenyls, showcasing the potential of such compounds in creating sensitive detection systems for environmental pollutants (Charles et al., 1995).
Propriétés
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-9-7(4-2-6-12)3-1-5-8(9)11;/h1,3,5H,2,4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJUVYBWMYGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2663947.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663949.png)

![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2663953.png)
![2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid](/img/structure/B2663955.png)
![N-(2-(diethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2663956.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)
![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)
![7-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2663967.png)

